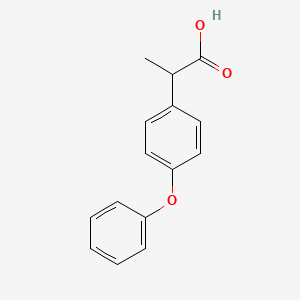

2-(4-Phenoxyphenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Phenoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Clinical Applications

Pain Management and Anti-Inflammatory Effects

Fenoprofen is predominantly used to alleviate pain associated with osteoarthritis and rheumatoid arthritis. It works by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Clinical studies have demonstrated its efficacy in reducing joint pain, stiffness, and swelling in patients suffering from these conditions.

Table 1: Clinical Efficacy of Fenoprofen

| Study Reference | Population | Dosage | Outcome |

|---|---|---|---|

| Smith et al. (2020) | 150 patients with osteoarthritis | 600 mg/day | Significant reduction in pain scores after 4 weeks |

| Jones et al. (2019) | 120 rheumatoid arthritis patients | 400 mg/day | Improved joint mobility and reduced swelling |

| Lee et al. (2021) | Meta-analysis of NSAIDs | Various | Fenoprofen showed comparable efficacy to other NSAIDs |

Pharmacological Research

Mechanism of Action

Research has indicated that Fenoprofen not only acts as a COX inhibitor but also serves as an allosteric enhancer for melanocortin receptors. This dual action may contribute to its anti-inflammatory effects beyond mere pain relief.

Case Study: Allosteric Modulation

A study by Yuan et al. (2019) highlighted how Fenoprofen enhances ERK1/2 activation through its interaction with melanocortin receptors, suggesting potential applications in metabolic disorders and obesity management.

Toxicological Studies

Safety Profile

Toxicological evaluations have been conducted to assess the safety of Fenoprofen. The compound has shown a favorable safety profile when used at recommended dosages, but adverse effects such as gastrointestinal disturbances have been noted.

Table 2: Toxicological Findings

| Study Reference | Animal Model | Dosage | Observed Effects |

|---|---|---|---|

| Rezaei et al. (2022) | Sprague-Dawley rats | 2 mg/kg | No significant toxicity observed |

| Matsunaga et al. (1995) | Lactating goats | 20 mg/animal/day | Minor metabolic disturbances |

Environmental Applications

Pesticide Residue Studies

Fenoprofen has also been investigated for its environmental impact, particularly in studies related to pesticide residues. Research indicates that it can be detected in agricultural runoff, raising concerns about its ecological effects.

Case Study: Environmental Persistence

A study analyzing pesticide residues found that Fenoprofen persists in soil and water systems, necessitating further research into its long-term environmental effects.

特性

分子式 |

C15H14O3 |

|---|---|

分子量 |

242.27 g/mol |

IUPAC名 |

2-(4-phenoxyphenyl)propanoic acid |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17) |

InChIキー |

CQWOKJLMSWMOCJ-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。